
3-Iodo-6-methylpyridazine
Overview
Description
3-Iodo-6-methylpyridazine is a heterocyclic organic compound with the molecular formula C5H5IN2 It is a derivative of pyridazine, characterized by the presence of an iodine atom at the third position and a methyl group at the sixth position on the pyridazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodo-6-methylpyridazine typically involves the iodination of 6-methylpyridazine. One common method includes the reaction of 3-chloro-6-methylpyridazine with hydrogen iodide in the presence of water, followed by heating under reflux conditions. The reaction mixture is then treated with sodium carbonate to neutralize the acid and isolate the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions: 3-Iodo-6-methylpyridazine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: It participates in Suzuki-Miyaura cross-coupling reactions, where the iodine atom is replaced by a boronic acid derivative to form new carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are commonly used under mild to moderate temperatures.
Major Products:
Substitution Products: Depending on the nucleophile, products such as 3-azido-6-methylpyridazine or 3-cyano-6-methylpyridazine can be formed.
Coupling Products: Various biaryl compounds can be synthesized through Suzuki-Miyaura coupling.
Scientific Research Applications
3-Iodo-6-methylpyridazine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Mechanism of Action
The mechanism of action of 3-Iodo-6-methylpyridazine and its derivatives involves interactions with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or interact with cellular receptors, leading to various physiological effects. The exact pathways and targets can vary depending on the specific derivative and its application .
Comparison with Similar Compounds
3-Chloro-6-methylpyridazine: Similar in structure but with a chlorine atom instead of iodine.
3-Bromo-6-methylpyridazine: Contains a bromine atom at the third position.
6-Methylpyridazine: Lacks the halogen substituent.
Uniqueness: 3-Iodo-6-methylpyridazine is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties. The iodine atom’s larger size and higher reactivity compared to chlorine or bromine make it particularly useful in coupling reactions and as a precursor for further functionalization .
Biological Activity
3-Iodo-6-methylpyridazine is a heterocyclic organic compound with the molecular formula CHIN. It features an iodine atom at the third position and a methyl group at the sixth position on the pyridazine ring. This compound has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research.
- Molecular Weight : 202.01 g/mol
- Physical State : Solid at room temperature
- Storage Conditions : Should be stored in a refrigerator to maintain stability.
Antimicrobial Properties
Research indicates that derivatives of this compound exhibit significant antimicrobial activity. In particular, studies have shown that certain pyridazine derivatives can inhibit bacterial and fungal growth effectively. For example, related compounds have demonstrated higher antifungal activity against species such as Trichophyton compared to traditional antifungal agents like griseofulvin .
Table 1: Antimicrobial Activity of Pyridazine Derivatives
Compound | Activity Type | Target Organisms | Efficacy Level |
---|---|---|---|
This compound | Antibacterial | Various Gram-positive bacteria | Moderate |
This compound | Antifungal | Trichophyton species | Stronger than griseofulvin |
3-Chloro-4-nitro-6-methylpyridazine | Antifungal | Trichophyton interdigitale | Noteworthy |
Anticancer Properties
The potential anticancer properties of this compound are under investigation, with preliminary findings suggesting that its derivatives may interact with various biochemical pathways involved in cancer cell proliferation. The mechanism of action is thought to involve the inhibition of calcium ion influx, which is crucial for platelet aggregation and potentially cancer cell growth.
Case Study: Inhibition of Cancer Cell Lines
In a study investigating the effects of pyridazine derivatives on cancer cell lines, it was found that specific compounds demonstrated cytotoxic effects against several types of cancer cells, including breast and lung cancer. The study utilized various assays to measure cell viability and apoptosis induction.
The biochemical pathways affected by this compound derivatives include:
- Calcium Ion Modulation : Inhibition of calcium influx can disrupt signaling pathways critical for cell survival and proliferation.
- Reactive Oxygen Species (ROS) Generation : Some derivatives may induce oxidative stress in target cells, leading to apoptosis.
Pharmacokinetics
Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential. The compound's stability under physiological conditions, absorption rates, distribution, metabolism, and excretion are critical factors influencing its efficacy as a drug candidate.
Stability and Environmental Factors
Environmental conditions such as temperature and pH can significantly influence the stability and activity of this compound. It is essential to conduct further studies to determine optimal storage conditions and formulations for enhancing its bioavailability.
Properties
IUPAC Name |
3-iodo-6-methylpyridazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5IN2/c1-4-2-3-5(6)8-7-4/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJLFNBXIOWKHID-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5IN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50506688 | |
Record name | 3-Iodo-6-methylpyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50506688 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1618-47-9 | |
Record name | 3-Iodo-6-methylpyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50506688 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-iodo-6-methylpyridazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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